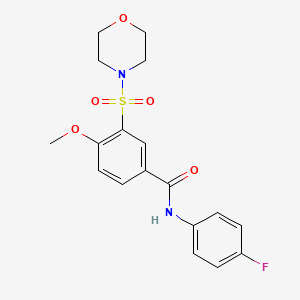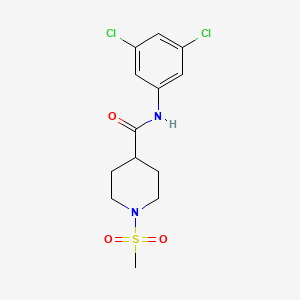![molecular formula C21H22ClN3O3 B3447367 N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3447367.png)
N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, commonly known as ACY-1215, is a small molecule inhibitor that targets histone deacetylase 6 (HDAC6). HDAC6 is a member of the histone deacetylase family of enzymes that play a crucial role in the regulation of gene expression. ACY-1215 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers and other diseases.
Mechanism of Action
The mechanism of action of ACY-1215 involves the inhibition of N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide is a unique member of the HDAC family that primarily deacetylates non-histone proteins, such as α-tubulin and heat shock protein 90 (Hsp90). By inhibiting N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide, ACY-1215 increases the acetylation of these proteins, leading to the destabilization of the cytoskeleton and the disruption of protein-protein interactions. This ultimately leads to cell death in cancer cells and the activation of neuroprotective pathways in neurons.
Biochemical and Physiological Effects:
In addition to its anticancer and neuroprotective effects, ACY-1215 has been shown to have other biochemical and physiological effects. For example, ACY-1215 has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and multiple sclerosis. It has also been shown to improve insulin sensitivity and glucose metabolism in preclinical models of type 2 diabetes. ACY-1215 has also been shown to have cardioprotective effects in preclinical models of heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of ACY-1215 is its specificity for N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. Unlike other HDAC inhibitors, ACY-1215 does not inhibit other HDAC enzymes, which can lead to off-target effects and toxicity. ACY-1215 also has good pharmacokinetic properties, allowing for oral administration and good bioavailability. However, one limitation of ACY-1215 is its relatively short half-life, which may limit its efficacy in certain disease settings.
Future Directions
There are several future directions for the development of ACY-1215 and other N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide inhibitors. One area of research is the combination of ACY-1215 with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another area of research is the development of N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide inhibitors for the treatment of neurodegenerative diseases, such as Alzheimer's disease and amyotrophic lateral sclerosis. Finally, there is a need for further optimization of the pharmacokinetic properties of N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide inhibitors to improve their efficacy and reduce toxicity.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule inhibitor that targets N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide. It has shown potent anticancer and neuroprotective effects in preclinical models and is currently being evaluated in clinical trials for the treatment of various diseases. ACY-1215 has several advantages, including its specificity for N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide and good pharmacokinetic properties. However, further research is needed to optimize its efficacy and reduce toxicity.
Scientific Research Applications
ACY-1215 has been extensively studied in preclinical models of cancer and other diseases. It has shown potent anticancer activity in various cancer cell lines, including multiple myeloma, lymphoma, and leukemia. ACY-1215 has also been shown to enhance the activity of other anticancer agents, such as bortezomib and lenalidomide. In addition to cancer, ACY-1215 has shown promising results in preclinical models of neurodegenerative diseases, such as Huntington's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-acetamidophenyl)-1-(2-chlorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-14(26)23-16-6-8-17(9-7-16)24-20(27)15-10-12-25(13-11-15)21(28)18-4-2-3-5-19(18)22/h2-9,15H,10-13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDQMFPCKISJIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(difluoromethoxy)phenyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B3447299.png)
![1-(2-chlorophenyl)-N-(2-fluorophenyl)-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3447307.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B3447311.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3447323.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3447330.png)
![5-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3447332.png)

![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3447354.png)
![9-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3447355.png)


![N-[4-(acetylamino)phenyl]-1-(3-methoxybenzoyl)-4-piperidinecarboxamide](/img/structure/B3447383.png)
